
Vanillin dimethacrylate
Descripción general
Descripción
Vanillin dimethacrylate (VDM) is a type of monomer used in the synthesis of polymers. It is a derivative of vanillin, a natural aromatic compound found in the vanilla bean. VDM has been used in a variety of applications, from dental materials to cosmetics, due to its unique properties. It is a highly efficient cross-linker and can form strong polymers with a wide range of monomers. In addition, VDM is biocompatible and has low toxicity, making it an attractive choice for biomedical applications.
Aplicaciones Científicas De Investigación
1. Biotechnological Applications
Vanillin, a precursor to vanillin dimethacrylate, plays a crucial role in biotechnological applications, especially in the production of fragrances. It's used extensively in food, beverages, cosmetics, and pharmaceuticals. Its biotechnological production involves bioconversion of lignin, phenolic stilbenes, and other compounds, employing various microorganisms (Banerjee & Chattopadhyay, 2018). Additionally, novel pathways for efficient vanillin synthesis from plant-derived ferulic acid have been developed, which could be applicable in producing other valuable chemicals (Furuya, Miura, & Kino, 2014).
2. Polymer Science
Vanillin dimethacrylate’s utility extends to polymer science. It's a key intermediate in the synthesis of biobased polymers, including phenolic, epoxy, and benzoxazine resins, polyesters, acrylate, and methacrylate polymers. The use of vanillin in renewable polymer synthesis is a burgeoning area of research due to its availability as a biobased aromatic compound (Fache, Boutevin, & Caillol, 2015).
3. Molecular Imprinting
The development of molecularly imprinted polymers (MIPs) for vanillin is another significant area of research. MIPs synthesized using vanillin as a template molecule have shown high specificity for recognizing vanillin and its isomers. This finds applications in analytical chemistry for the separation and detection of vanillin and related compounds (Lun, Deng, Yan, & Gao, 2006).
4. Antioxidant and Therapeutic Properties
Research also indicates vanillin's potent antioxidant properties. It has shown stronger antioxidant activity than ascorbic acid and Trolox in certain assays, suggesting its potential benefits in health care (Tai, Sawano, Yazama, & Ito, 2011). Additionally, vanillin has been explored for its therapeutic effects, including anti-inflammatory and antimutagenic properties (Abo-Youssef, 2016).
Propiedades
IUPAC Name |
[3-methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-10(2)15(17)20-9-12-6-7-13(14(8-12)19-5)21-16(18)11(3)4/h6-8H,1,3,9H2,2,4-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEOIBJEDHSOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(=C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(2-methylprop-2-enoyloxy)phenyl]methyl 2-methylprop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
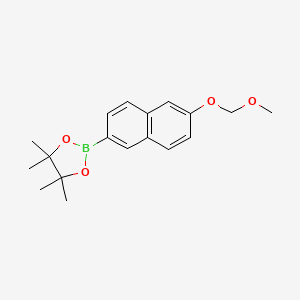

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)
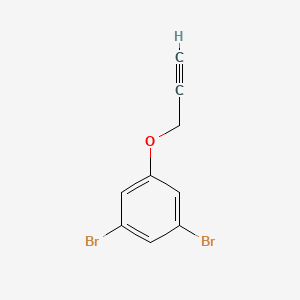


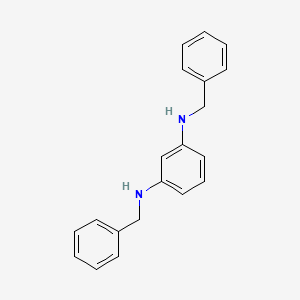
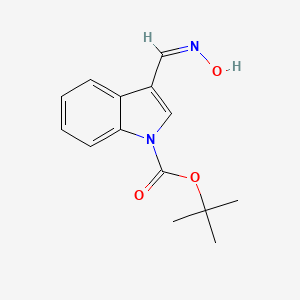
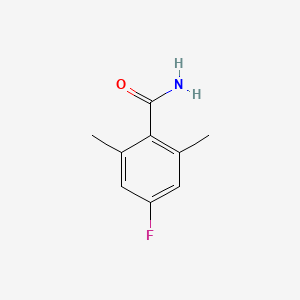

![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)